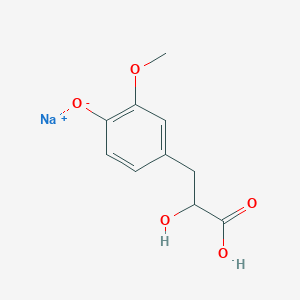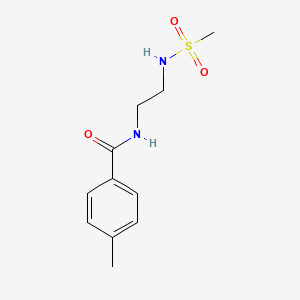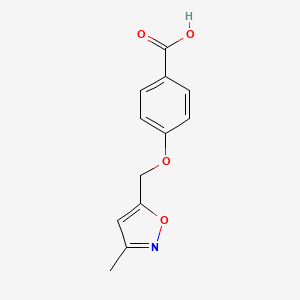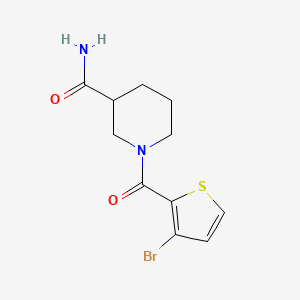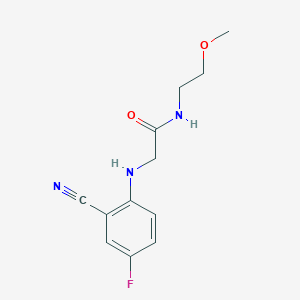
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions.
Méthodes De Préparation
The synthesis of 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole typically involves multiple steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and 2’-bromoacetophenone as starting materials . The process involves the following steps:
Formation of Indole Template: Phenylhydrazine reacts with 2’-bromoacetophenone in the presence of phosphoric acid to form the indole template.
Methylation: The indole template is then methylated using sodium hydride and methyl iodide.
Analyse Des Réactions Chimiques
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole undergoes various chemical reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:
Cross-Coupling Reactions: It is used in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by palladium catalysts.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of aryl halides and triflates.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Medicine: Its role in catalytic processes can be leveraged in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism by which 2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole exerts its effects is primarily through its role as a ligand. It enhances the reactivity of palladium catalysts by stabilizing the catalytic intermediates and facilitating the formation of the desired products. The compound interacts with palladium through its phosphanyl group, forming a stable complex that can undergo various catalytic cycles .
Comparaison Avec Des Composés Similaires
2-(2-(Dicyclohexylphosphanyl)phenyl)-1-methyl-3-phenyl-1H-indole is unique due to its bulky and electron-rich structure, which enhances its effectiveness as a ligand. Similar compounds include:
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
(2-Biphenyl)dicyclohexylphosphine: Known for its role in cross-coupling reactions.
Cyclohexyl JohnPhos: A variant with similar applications in catalytic processes.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C33H38NP |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(1-methyl-3-phenylindol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C33H38NP/c1-34-30-23-13-11-21-28(30)32(25-15-5-2-6-16-25)33(34)29-22-12-14-24-31(29)35(26-17-7-3-8-18-26)27-19-9-4-10-20-27/h2,5-6,11-16,21-24,26-27H,3-4,7-10,17-20H2,1H3 |
Clé InChI |
ZOMIMKSFMPLYIJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

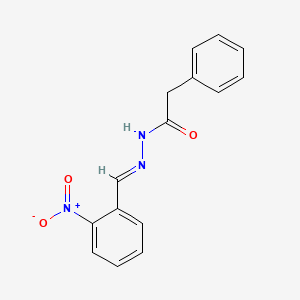

![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
